Home > Products > Screening Compounds P114937 > 4-aminoquinazoline-7-carboxylic Acid
4-aminoquinazoline-7-carboxylic Acid - 1017385-11-3

4-aminoquinazoline-7-carboxylic Acid

Catalog Number: EVT-2970484
CAS Number: 1017385-11-3
Molecular Formula: C9H7N3O2
Molecular Weight: 189.174
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Aminoquinazoline-7-carboxylic acid is a heterocyclic organic compound belonging to the class of quinazolines. It serves as a crucial building block in synthesizing diverse chemical compounds, notably those with potential biological activity []. In scientific research, it is primarily employed as a precursor or intermediate in developing novel molecules, especially for exploring new therapeutic agents.

Erlotinib

    Compound Description: Erlotinib is a potent and selective tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) []. It is used as an anticancer drug for treating certain types of lung and pancreatic cancers.

    Relevance: Erlotinib shares the core 4-aminoquinazoline structure with 4-aminoquinazoline-7-carboxylic acid. The key structural difference lies in the substitutions at the 3- and 6- positions of the quinazoline ring, where erlotinib possesses specific groups (an anilino group at the 3-position and a chlorine atom at the 6-position) crucial for its EGFR inhibitory activity and pharmacological properties [].

Gefitinib

    Compound Description: Gefitinib is another prominent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer []. It exhibits its anticancer effect by binding to the ATP-binding site of EGFR, thereby blocking downstream signaling pathways involved in tumor cell growth and proliferation.

    Relevance: Similar to erlotinib, gefitinib belongs to the 4-aminoquinazoline class of compounds, demonstrating the significance of this scaffold in medicinal chemistry, particularly for developing kinase inhibitors []. The structural differences between gefitinib and 4-aminoquinazoline-7-carboxylic acid reside in the substituents attached to the quinazoline core, highlighting the structure-activity relationship in this class of compounds.

Lapatinib

    Compound Description: Lapatinib is a dual tyrosine kinase inhibitor targeting both EGFR and human epidermal growth factor receptor 2 (HER2) []. It is clinically used to treat advanced or metastatic breast cancer patients with HER2-positive tumors.

    Relevance: Lapatinib reinforces the importance of the 4-aminoquinazoline scaffold in medicinal chemistry as a privileged structure for developing kinase inhibitors []. While lapatinib shares the 4-aminoquinazoline core with 4-aminoquinazoline-7-carboxylic acid, it has a distinct substitution pattern around the core structure, indicating the versatility of this scaffold in generating diverse molecules with tailored biological activities.

Overview

4-aminoquinazoline-7-carboxylic acid is a heterocyclic compound belonging to the quinazoline family, characterized by a quinazoline core structure with an amino group at the 4-position and a carboxylic acid group at the 7-position. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development, particularly as an enzyme inhibitor and for its anticancer, antimicrobial, and anti-inflammatory properties.

Source

The compound is synthesized through various methods, which are discussed in detail in the synthesis section. It can also be obtained from commercial suppliers specializing in chemical compounds for research purposes.

Classification

4-aminoquinazoline-7-carboxylic acid is classified as a heterocyclic aromatic compound. Its structural features allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 4-aminoquinazoline-7-carboxylic acid can be achieved through several methods:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for the substitution of halogenated compounds.
  • Metal-Catalyzed Approaches: These methods often utilize palladium or nickel catalysts to facilitate bond formation.
  • Microwave Irradiation Methods: This technique enhances reaction rates and yields by applying microwave energy.
  • Cyclocondensation: This method involves the condensation of two or more reactants to form a cyclic structure.
  • Direct Amination Methods: Involves the direct introduction of an amino group into a suitable precursor.

Technical Details

Industrial production typically employs optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are increasingly used to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular formula of 4-aminoquinazoline-7-carboxylic acid is C9H8N4O2C_9H_8N_4O_2. The compound features a bicyclic structure consisting of fused benzene and pyrimidine rings, with distinct functional groups that influence its reactivity and biological activity.

Data

Key data regarding its molecular structure includes:

  • Molecular Weight: Approximately 192.19 g/mol
  • Melting Point: Typically reported around 244–246 °C
  • Solubility: Soluble in polar solvents such as water and ethanol .
Chemical Reactions Analysis

Reactions

4-aminoquinazoline-7-carboxylic acid undergoes various chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The carboxylic acid group can be reduced to alcohol derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles for Substitution: Amines, thiols, and alcohols under acidic or basic conditions.
Mechanism of Action

The mechanism of action for 4-aminoquinazoline-7-carboxylic acid involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors, influencing cellular signaling pathways. This interaction contributes to its potential therapeutic effects, particularly in cancer treatment where it may interfere with protein synthesis or other critical cellular functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as off-white crystals.
  • Melting Point: Approximately 244–246 °C.

Chemical Properties

  • Stability: Stable under normal conditions but should be handled with care due to potential hazards (H302, H312, H315).
  • Reactivity: Reacts with strong oxidizing agents and can undergo nucleophilic substitutions depending on the conditions applied.
Applications

4-aminoquinazoline-7-carboxylic acid has diverse applications in several fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
  • Medicine: Explored for anticancer, antimicrobial, and anti-inflammatory properties; ongoing research aims to develop new pharmaceuticals based on this compound.
  • Industry: Utilized in developing agrochemicals and materials science applications .
Structural and Functional Analysis of 4-Aminoquinazoline-7-Carboxylic Acid

Role of Substituent Positioning in Pharmacophore Design

The strategic positioning of the carboxylic acid moiety at the C7 position of the 4-aminoquinazoline scaffold creates a distinct hydrogen-bonding domain critical for target engagement. This configuration yields a planar, amphoteric molecule (molecular formula C₉H₇N₃O₂; MW 189.17 g/mol) with calculated physicochemical properties conducive to membrane permeability: cLogP ~1.2, hydrogen bond donors (HBD)=3, hydrogen bond acceptors (HBA)=5 [1] [3]. The C7-carboxyl group enables bidirectional hydrogen bonding, acting as both donor (protonated -OH) and acceptor (carbonyl oxygen), while the N1 and C4-NH₂ sites provide additional recognition points. This multipoint binding capability distinguishes it from C6 or C8 substituted analogs, which exhibit steric hindrance or reduced electronic delocalization.

Table 1: Impact of Carboxylic Acid Position on Quinazoline Bioactivity

Substituent PositionHydrogen Bonding CapacityKey Structural ConsequencesReported Target Affinity
C7 (4-AQCA)Bidirectional (-COOH)Enhanced π-delocalization; planar conformationhCA XII (Kᵢ=0.79 μM) [4]
C6Unidirectional (-COOH)Steric clash with N1; reduced planarity>10-fold ↓ affinity vs C7 [4]
C8Bidirectional (-COOH)Torsional strain from H8 repulsionLimited membrane permeability

Comparative molecular field analysis (CoMFA) reveals that ortho-substituted benzoic acid derivatives (e.g., 2-((2-(m-tolyl)quinazolin-4-yl)amino)benzoic acid) exhibit 3.7-fold greater hCA IX inhibition (Kᵢ=0.83 μM) than meta or para isomers due to optimal zinc-hydroxide coordination in enzymatic pockets [4]. This geometric constraint underscores the criticality of vector alignment in carboxylate-containing pharmacophores.

Comparative Analysis with Quinazoline-Based Privileged Scaffolds

4-Aminoquinazoline-7-carboxylic acid (4-AQCA) occupies a specialized niche within quinazoline medicinal chemistry, merging the conserved kinase-inhibitory 4-aminopyrimidine motif with a spatially constrained carboxylic acid bioisostere. Unlike conventional 4-anilinoquinazolines (e.g., gefitinib, erlotinib) that rely on hydrophobic aniline extensions for kinase selectivity [2] [6], 4-AQCA leverages its ionizable C7-carboxyl to engage polar enzymatic subsites. This enables unique targeting profiles distinct from non-carboxylated analogs:

Table 2: Scaffold Comparison of 4-AQCA with Therapeutic Quinazolines

Scaffold TypeExemplary Drugs/CompoundsKey Functional GroupsPrimary Targets4-AQCA Distinguishing Features
4-AnilinoquinazolineGefitinib, ErlotinibC4-anilino; C6/C7 alkoxy chainsEGFR, HER2 [2] [6]Carboxyl replaces hydrophobic extensions; enables metalloenzyme binding
Quinoline-4-carboxylic acidQuinaldic acidC4-carboxyl; N-heterocyclePDK1 [8]N3 vs N1 hybridization; altered dipole moment (2.7D vs 4.1D)
4-Aminoquinazoline-7-carboxylic acidN/AC4-amino; C7-carboxylhCA IX/XII; lysosomal targets [4] [10]Intrinsic bidentate metal chelation capacity

Crucially, 4-AQCA’s carboxylic acid serves as a bioisostere for sulfonamides in carbonic anhydrase inhibition (CAI). Studies demonstrate Kᵢ values of 0.79–2.3 μM against tumor-associated hCA IX/XII isoforms, comparable to classical sulfonamide CAIs like acetazolamide (Kᵢ=0.25 μM) but with improved isoform selectivity due to steric exclusion from cytosolic hCA I/II [4]. The C7-carboxyl’s spatial alignment mimics the sulfonamide’s tetrahedral geometry, enabling analogous zinc-coordinated water displacement.

Conformational Dynamics and Binding Affinity Modulation

The protonation state of 4-AQCA’s carboxylic acid governs conformational flexibility and target engagement. At physiological pH (7.4), ~60% exists as the carboxylate anion, inducing a 15° torsional shift in the quinazoline ring that enhances planarity and reduces solvent-accessible surface area (SASA) by 28 Ų [4]. This state favors ionic interactions with lysine/arginine residues in enzymatic binding pockets. Molecular dynamics simulations reveal pH-dependent binding mode switching in hCA XII:

  • Acidic pH (6.5): Neutral -COOH forms dual H-bonds with Thr199-Glu106 water network (distance: 2.1–2.3 Å)
  • Alkaline pH (7.4): Deprotonated -COO⁻ coordinates Zn²⁺ via water bridge (ΔG = -9.2 kcal/mol) [4]

Hybrid pharmacophore integration amplifies these effects. Coupling 4-AQCA with arylsulfonylpiperazine (e.g., VR23 derivative) induces allosteric constraints that reduce binding pocket volume by 42%, increasing hCA XII selectivity 17.6-fold over non-cancer cells [10]. Lysosomal trafficking studies confirm that the carboxylic acid facilitates proton trapping, increasing lysosomal volume 3.8-fold in MDA-MB468 cells versus 1.2-fold in MCF10A, explaining cancer-selective cytotoxicity (IC₅₀ ratio cancer/non-cancer = 17.6) [10].

Table 3: Binding Parameters of 4-AQCA Derivatives with Biological Targets

Derivative StructureTarget ProteinKᵢ/Kd (μM)Key InteractionsConformational Effect
4-AQCA (unmodified)hCA XII2.30Zn²⁺-H₂O---OOC-; Asn67 H-bondPlanar ring orientation
2-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acidhCA IX0.83Ortho-COOH---Thr199; π-stacking Phe131Restricted C4-amine rotation (Δ=38°) [4]
VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline)Centrosomal proteins0.19 (IC₅₀)Sulfonyl---Arg273; Cl---hydrophobic pocketInduced centrosomal multipolarity [10]

The C7-carboxyl’s electron-withdrawing nature additionally modulates the C4-amino group’s electron density, reducing its pKₐ by 1.2 units versus unsubstituted 4-aminoquinazoline. This enhances nucleophilicity for attacking electrophilic kinase residues (e.g., Cys797 in EGFR T790M), explaining synergistic activity when hybridized with covalent inhibitors [6] [10].

Properties

CAS Number

1017385-11-3

Product Name

4-aminoquinazoline-7-carboxylic Acid

IUPAC Name

4-aminoquinazoline-7-carboxylic acid

Molecular Formula

C9H7N3O2

Molecular Weight

189.174

InChI

InChI=1S/C9H7N3O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14)(H2,10,11,12)

InChI Key

LLWPSTZOWBGKFK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)N=CN=C2N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.